molecular formula C10H15ClN2O2 B1432588 2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride CAS No. 1268022-67-8

2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Cat. No. B1432588
CAS RN: 1268022-67-8
M. Wt: 230.69 g/mol
InChI Key: DSENXHYXXORDED-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is a chemical compound with the CAS Number: 1268022-67-8 . It has a molecular weight of 230.69 . The IUPAC name for this compound is 2-(2-methoxyethoxy)benzenecarboximidamide hydrochloride .


Molecular Structure Analysis

The InChI code for 2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is 1S/C10H14N2O2.ClH/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride is a powder at room temperature .

Scientific Research Applications

Crystallography and Molecular Interactions

Research on related compounds, such as 4-methoxy-N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamide, has provided insights into the solid-state structure, showcasing strong intramolecular N-H...N hydrogen bonding and intermolecular hydrogen bonds that link molecules into various arrangements. This understanding is crucial for designing materials with specific properties (Boere et al., 2011).

Solvent Extraction Systems

The development of novel solvent extractants for selective recovery of palladium from spent automotive catalysts has been explored using derivatives of the compound. Such systems are designed for efficient palladium recovery, demonstrating the compound's potential in recycling valuable metals from secondary raw materials (Traeger et al., 2012).

Organogel Formation

Amphiphilic perylenetetracarboxylic diimides substituted with hydrophobic and/or hydrophilic groups have shown to form fluorescent gels, indicating the compound's utility in designing novel organogels. These gels have applications in creating materials with unique optical properties, demonstrating the compound's relevance in materials science (Wu et al., 2011).

Lithium-Ion Battery Safety

The use of related derivatives, such as 2,5-Di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), as redox shuttle additives in lithium-ion batteries for overcharge protection, highlights the compound's significance in improving battery safety. This application addresses critical issues in the energy storage sector, showcasing the compound's role in enhancing the reliability and safety of lithium-ion batteries (Leonet et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSENXHYXXORDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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